molecular formula C12H20N2O3 B1382562 tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 1330765-33-7

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B1382562
CAS No.: 1330765-33-7
M. Wt: 240.3 g/mol
InChI Key: GKUQORFOPNOYOU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O3 It is a derivative of azetidine and pyrrolidinone, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyrrolidinone derivatives. One common method involves the use of di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for constructing heterocyclic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural features.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, although specific applications are less documented.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its exact mechanism are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its specific combination of azetidine and pyrrolidinone moieties. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, also known by its CAS number 1330765-33-7, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 1330765-33-7

The compound features a tert-butyl group and a carboxylate moiety, which may contribute to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various azetidine derivatives, including those similar to this compound. For instance, related compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) lower than those of established antibiotics like isoniazid .

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of spirocyclic azetidines, revealing that specific substitutions enhanced their efficacy against Mtb strains. The incorporation of lipophilic substituents improved interaction with bacterial enzymes, suggesting that similar modifications in this compound might yield potent derivatives .

Cytotoxicity and Anticancer Potential

The biological activity of this compound extends to anticancer research. Compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. For instance, certain azetidine derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Cell Membrane Interaction : The lipophilicity of the compound may facilitate its integration into cellular membranes, disrupting normal cellular functions.

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Mtb; MIC lower than isoniazid
CytotoxicityInhibitory effects on cancer cell lines
Mechanism InsightsEnzyme inhibition and membrane disruption

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to target proteins. These studies suggest that structural modifications could enhance bioactivity by optimizing interactions with specific receptors or enzymes involved in disease processes .

Properties

IUPAC Name

tert-butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8(7-14)9-4-5-13-10(9)15/h8-9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQORFOPNOYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate

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